molecular formula C9H13BrN2 B13544783 1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine CAS No. 1393551-95-5

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine

Cat. No.: B13544783
CAS No.: 1393551-95-5
M. Wt: 229.12 g/mol
InChI Key: SSYOWLLOQHRMJA-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N. This specific compound features a bromine atom attached to the pyridine ring, which can significantly influence its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 3-pyridylmethanol to form 6-bromopyridin-3-ylmethanol, which is then converted to the corresponding amine through reductive amination using reagents such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromopyridin-3-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine.

    1-(6-Bromopyridin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine is a chemical compound characterized by a brominated pyridine ring and a branched amine structure. This unique configuration contributes to its distinct chemical properties and potential biological activities. The molecular formula of the compound is C10_{10}H12_{12}BrN, with a molecular weight of approximately 229.12 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps, including the bromination of pyridine derivatives and subsequent amine coupling reactions. The presence of the bromine atom at the 6-position of the pyridine ring enhances its reactivity, which can be leveraged in various biological applications.

The biological activity of this compound may involve several mechanisms:

  • Halogen Bonding : The bromine atom can facilitate halogen bonding, influencing binding affinity and specificity towards various receptors or enzymes.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with polar residues in proteins, modulating enzyme or receptor activity.
  • π-π Stacking Interactions : The aromatic nature of the brominated pyridine ring allows for π-π stacking interactions with aromatic amino acids, potentially affecting protein conformation and function.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Anticancer Activity

Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have demonstrated enhanced cytotoxic activity against Meth A sarcoma cells, suggesting that this compound may also possess anticancer properties .

Neuroprotective Effects

The compound's ability to interact with neuronal receptors suggests potential neuroprotective effects. Selective inhibition of nitric oxide synthase (nNOS) has been linked to neurodegenerative disease treatment, indicating that similar compounds could be explored for their neuroprotective capabilities .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

Study Objective Findings
Study on Meth A Sarcoma CellsEvaluate cytotoxicityEnhanced cytotoxic activity observed in treated splenocytes
Neuroprotective Effects AssessmentInvestigate nNOS inhibitionCompounds showed selective inhibition, suggesting potential for neurodegenerative treatment

Future Research Directions

Further investigations are necessary to elucidate the specific biological mechanisms and efficacy of this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity.

Properties

CAS No.

1393551-95-5

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C9H13BrN2/c1-9(2,11)5-7-3-4-8(10)12-6-7/h3-4,6H,5,11H2,1-2H3

InChI Key

SSYOWLLOQHRMJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=C(C=C1)Br)N

Origin of Product

United States

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